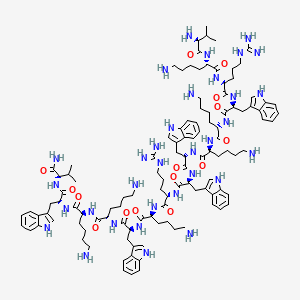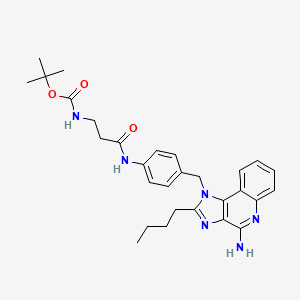
TLR7 agonist 14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR7 agonist 14: is a highly potent compound that activates toll-like receptor 7, a protein involved in the immune response. This compound has shown significant potential in immunotherapy, particularly in cancer treatment and vaccine adjuvant development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 14 involves the preparation of imidazoquinoline derivatives. One method includes the use of triazole tethered imidazoquinolines, where the imidazole moiety is substituted with an N-isobutyl group. The reaction involves the use of pentynoic acid, HBTU, trimethylamine, and a catalytic amount of DMAP in anhydrous DMF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity .
化学反应分析
Types of Reactions: TLR7 agonist 14 undergoes various chemical reactions, including substitution and addition reactions. For instance, the compound can react with 1-azido-4-chlorobenzene to form a triazole derivative .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include pentynoic acid, HBTU, trimethylamine, DMAP, and anhydrous DMF. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Major Products: The major products formed from these reactions are triazole tethered imidazoquinoline derivatives, which exhibit potent TLR7 agonistic activity .
科学研究应用
Chemistry: In chemistry, TLR7 agonist 14 is used as a model compound to study the synthesis and reactivity of imidazoquinoline derivatives .
Biology: In biology, this compound is used to study the activation of toll-like receptor 7 and its role in the immune response. It is particularly useful in research involving dendritic cell activation and cytokine production .
Medicine: In medicine, this compound has shown promise as an immunotherapeutic agent. It is being investigated for its potential to enhance the efficacy of vaccines and as a treatment for various cancers .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and vaccine adjuvants. Its ability to activate the immune system makes it a valuable tool in the development of immunotherapies .
作用机制
TLR7 agonist 14 exerts its effects by binding to toll-like receptor 7, which is located in the intracellular endosomes of immune cells. Upon binding, it triggers a signaling cascade that leads to the production of type I interferons and other cytokines. This activation enhances the immune response, promoting the activation of dendritic cells and T-cells .
相似化合物的比较
- Imiquimod
- Resiquimod
- CL097
- CL075
- Bromopirone
- Tilorone
- Loxoribine
- Isatoribine
Uniqueness: TLR7 agonist 14 is unique due to its high potency and specificity for toll-like receptor 7. Compared to other similar compounds, it has a lower effective concentration (EC50) and induces a stronger immune response at lower doses .
属性
分子式 |
C29H36N6O3 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]anilino]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C29H36N6O3/c1-5-6-11-23-34-25-26(21-9-7-8-10-22(21)33-27(25)30)35(23)18-19-12-14-20(15-13-19)32-24(36)16-17-31-28(37)38-29(2,3)4/h7-10,12-15H,5-6,11,16-18H2,1-4H3,(H2,30,33)(H,31,37)(H,32,36) |
InChI 键 |
QLONMNKKVKTOHQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCNC(=O)OC(C)(C)C)C4=CC=CC=C4N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B12367636.png)
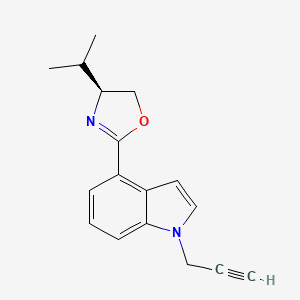

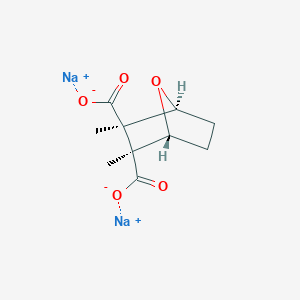


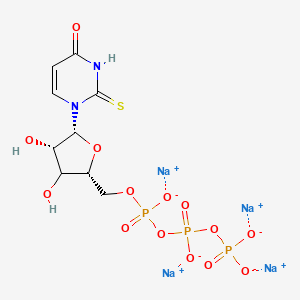


![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
